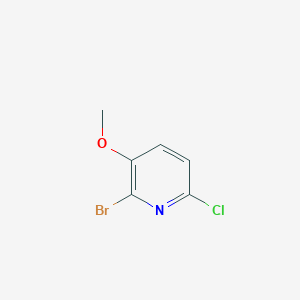

2-Bromo-6-chloro-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKDVEORVOKAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721425 | |

| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-37-0 | |

| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The introduction of halogen substituents and electron-donating or -withdrawing groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Bromo-6-chloro-3-methoxypyridine, with the CAS number 1256819-37-0 , is a member of this important class of compounds.[1] While detailed public-domain data for this specific isomer is limited, this guide will provide a comprehensive overview of its properties, synthesis, and potential applications by drawing upon established principles of organic chemistry and data from its closely related isomers. Understanding the subtle yet significant differences in reactivity and properties between these isomers is paramount for any researcher working in this area.

This guide will delve into the known characteristics of the broader family of bromo-chloro-methoxypyridines to provide a predictive and comparative framework for working with this compound. We will explore the synthetic pathways, spectroscopic signatures, and safety considerations, with a strong emphasis on the practical application of this knowledge in a laboratory setting.

Physicochemical Properties and Structural Analysis

The precise arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

| Property | Predicted/Inferred Value for this compound | Data from Isomer: 3-Bromo-2-chloro-6-methoxypyridine |

| CAS Number | 1256819-37-0[1] | 777931-67-6 |

| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol | 222.47 g/mol [2] |

| Physical Form | Likely a solid at room temperature | Colorless solid[2] |

| Melting Point | Not available | 64-65 °C[2] |

| Boiling Point | Not available | 243.8±35.0 °C at 760 mmHg[2] |

| Density | Not available | 1.6±0.1 g/cm³[2] |

The presence of both a bromine and a chlorine atom provides two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The methoxy group, being an electron-donating group, will influence the electron density of the pyridine ring, affecting its reactivity.

Synthesis Strategies: A Comparative Approach

Illustrative Synthesis of an Isomer: 3-Bromo-2-chloro-6-methoxypyridine

A documented synthesis for the isomer 3-Bromo-2-chloro-6-methoxypyridine involves the bromination of a chloro-methoxypyridine precursor.[2]

Reaction Scheme:

Caption: Synthesis of 3-Bromo-2-chloro-6-methoxypyridine.

Detailed Protocol (for 3-Bromo-2-chloro-6-methoxypyridine): [2]

-

To a stirred solution of 2-chloro-6-methoxypyridine (1 equivalent) in acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.5 equivalents) at room temperature.

-

Reflux the resulting mixture for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate (EtOAc).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: n-hexane-EtOAc) to yield 3-bromo-2-chloro-6-methoxypyridine.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for the electrophilic bromination of electron-rich aromatic rings.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction and is relatively easy to remove.

-

Aqueous Workup: The quench with sodium thiosulfate is to remove any unreacted NBS and bromine. The extraction isolates the organic product from the aqueous phase.

-

Chromatography: This is a standard purification technique to separate the desired product from any side products or unreacted starting material.

Reactivity and Applications in Drug Discovery

Halogenated pyridines are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] The bromine and chlorine atoms on the pyridine ring serve as handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SₙAr).

General Principles of Reactivity:

-

Cross-Coupling Reactions: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, the bromo substituent is typically more reactive than the chloro substituent, allowing for selective functionalization.

-

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, the trend is often reversed, with chloro-substituted pyridines being more reactive than their bromo counterparts. The rate of reaction is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide.

Caption: Key reaction pathways for halogenated pyridines.

The presence of two different halogens in this compound offers the potential for sequential, site-selective modifications, making it a valuable intermediate for building molecular complexity.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, we can predict the key features based on the known spectroscopic data of its isomer, 3-Bromo-2-chloro-6-methoxypyridine.[2]

Spectroscopic Data for 3-Bromo-2-chloro-6-methoxypyridine: [2]

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ: 7.72 (d, J=8.50 Hz, 1H), 6.58 (d, J=8.50 Hz, 1H), 3.92 (s, 3H) |

| ¹³C-NMR (125 MHz, CDCl₃) | δ: 162.4, 147.3, 143.8, 110.9, 110.1, 54.3 |

| IR (film, cm⁻¹) | 1584, 1551, 1466, 1408, 1344, 1306, 1256, 1155, 1121, 1022, 1009 |

| HR-MS (ESI-TOF) | Calcd for C₆H₆BrClNO [(M+H)⁺] 221.9316. Found 221.9314 |

Predicted Spectroscopic Features for this compound:

-

¹H-NMR: One would expect to see two distinct aromatic proton signals, likely doublets, and a singlet for the methoxy group protons. The chemical shifts and coupling constants will differ from the 3-bromo-2-chloro isomer due to the different substitution pattern.

-

¹³C-NMR: Six distinct carbon signals are expected, with their chemical shifts influenced by the attached substituents.

-

IR: Characteristic peaks for the C-O-C stretch of the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations are anticipated.

-

MS: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related compounds should be strictly followed. For example, 2-Bromo-6-methoxypyridine is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of complex organic molecules. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the rich chemistry of its isomers. This guide provides a foundational framework for researchers to approach the use of this compound, from designing synthetic routes to anticipating its reactivity and handling it safely. As the demand for novel chemical entities in drug discovery and materials science continues to grow, it is likely that the chemistry of this compound and its isomers will be further explored, leading to new and innovative applications.

References

-

Fisher Scientific. (2024, February 2). Safety Data Sheet: 2-Bromo-6-methoxypyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]

Sources

Technical Monograph: 2-Bromo-6-chloro-3-methoxypyridine

This guide details the chemical architecture, synthesis, and application of 2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0).[1][2][3][4] It is structured for medicinal chemists requiring a high-fidelity scaffold for orthogonal cross-coupling reactions.[3]

A Bifunctional Scaffold for Orthogonal Drug Design[3]

Chemical Architecture & Electronic Profile

The utility of this compound lies in its highly differentiated substitution pattern.[3] Unlike symmetrical dihalopyridines, this molecule offers three distinct electronic environments, enabling programmable regioselectivity.

| Feature | Position | Electronic Effect | Synthetic Implication |

| Primary Halogen | C2-Br | Activated by ring nitrogen (inductive) + Ortho to OMe.[3] | High Reactivity: First site of oxidative addition in Pd(0) cycles (Suzuki/Buchwald). |

| Secondary Halogen | C6-Cl | Para to OMe; Activated by ring nitrogen.[3] | Latent Reactivity: Stable during C2-functionalization; requires activated ligands or higher temps for subsequent coupling.[3] |

| Directing Group | C3-OMe | Electron Donating (Resonance); Electron Withdrawing (Induction).[3] | Steric/Electronic Gate: Prevents C4 attack; increases electron density at C2/C6 relative to unsubstituted pyridines.[3] |

Structural Logic Diagram

The following diagram illustrates the electronic pressure points that dictate the molecule's reactivity.

Figure 1: Reactivity hierarchy of the trisubstituted pyridine scaffold.[3]

Synthetic Methodology

While direct chlorination of bromopyridines is difficult due to competitive halogen exchange, the most robust synthetic route utilizes N-oxide activation . This sequence ensures the bromine remains at C2 while installing the chlorine at C6 via rearrangement.

Core Synthesis Pathway (Retro-Synthetic Analysis)[3]

-

Precursor: 2-Bromo-3-methoxypyridine (Commercially available or synthesized from 2-bromo-3-pyridinol).[3]

-

Activation: Oxidation to the Pyridine-N-oxide using m-CPBA.

-

Functionalization: Regioselective chlorination using POCl₃ (Phosphorus oxychloride).

Detailed Protocol: N-Oxide Rearrangement

Note: This protocol is adapted from standard pyridine functionalization methodologies validated for 2,3,6-substitution patterns.[3]

Step 1: N-Oxidation [3]

-

Reagents: 2-Bromo-3-methoxypyridine (1.0 eq), m-CPBA (1.2 eq), DCM (Dichloromethane).[3]

-

Dissolve starting material in DCM at 0°C.

-

Add m-CPBA portion-wise to control exotherm.

-

Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (Polar product forms).

-

Workup: Wash with sat. NaHCO₃ (remove benzoic acid byproduct) and Na₂S₂O₃ (quench peroxides). Dry organic layer (MgSO₄) and concentrate.[5]

-

Checkpoint: Product is a solid N-oxide intermediate.[3]

-

Step 2: Deoxygenative Chlorination

-

Reagents: Crude N-oxide (from Step 1), POCl₃ (5.0 eq), Et₃N (1.0 eq - optional base buffer).

-

Dissolve N-oxide in neat POCl₃ or CHCl₃ if dilution is needed.

-

Heat to reflux (approx. 80–100°C) for 2–4 hours.

-

Workup (Critical): Pour reaction mixture slowly onto ice/water (Exothermic hydrolysis of POCl₃). Neutralize with NaOH to pH 7–8. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Figure 2: Stepwise synthetic route via N-oxide activation.[3]

Applications: Orthogonal Cross-Coupling

The primary value of this scaffold is the ability to perform sequential, regioselective cross-coupling.

The Selectivity Rule

[3]Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the oxidative addition of Palladium into the C-Br bond is kinetically favored over the C-Cl bond. This allows the installation of an aryl group at C2 without disturbing the C6-Cl moiety.

Experimental Protocol: Regioselective C2-Arylation

Objective: Synthesize 2-Aryl-6-chloro-3-methoxypyridine.

-

System: Schlenk line or Glovebox (Inert Ar/N₂ atmosphere).

-

Reagents:

-

Procedure:

-

Degas solvents thoroughly (sparge with Argon for 20 min).

-

Combine halide, boronic acid, and base in the reaction vessel.

-

Add catalyst last under positive Argon flow.

-

Heat to 60–80°C . Do not exceed 90°C to avoid competitive activation of the C6-Cl bond.[3]

-

Monitor via LC-MS.[3] The Br-displacement product usually forms within 2–6 hours.

-

-

Purification: The residual C6-Cl handle remains available for a second coupling event (e.g., Buchwald-Hartwig amination) at higher temperatures (>100°C) using active ligands like XPhos or BrettPhos.

Quantitative Data Summary

| Property | Value | Source/Validation |

| CAS Number | 1256819-37-0 | ChemicalBook / SciFinder [1] |

| Molecular Weight | 222.47 g/mol | Calculated |

| LogP (Predicted) | ~2.3 | Consensus Model |

| C2-Br Bond Energy | ~68 kcal/mol | Est.[3] based on 2-bromopyridine |

| C6-Cl Bond Energy | ~80 kcal/mol | Est.[3] based on 2-chloropyridine |

| Physical State | Solid (Off-white) | BenchChem [2] |

References

-

Miyaura, N., & Suzuki, A. (1995).[8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for C-Br vs C-Cl selectivity).

- Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for N-oxide rearrangement mechanism).

Sources

- 1. 2-Bromo-6-difluoromethoxy-3-methylpyridine | 1807193-64-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 4. 24100-18-3 | 2-Bromo-3-methoxypyridine | Bromides | Ambeed.com [ambeed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their unique electronic properties and versatile reactivity make them prized building blocks in the design of novel drugs.[3] This guide focuses on a specific, yet potentially valuable, substituted pyridine: 2-Bromo-6-chloro-3-methoxypyridine. While direct literature on this exact isomer is sparse, this document will provide a comprehensive overview of its expected properties, plausible synthetic routes, and potential applications by drawing upon established principles of pyridine chemistry and data from closely related analogues. The strategic placement of bromo, chloro, and methoxy functionalities on the pyridine ring suggests a compound with significant potential for further chemical modification and as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties and Molecular Weight

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | - |

| Molecular Weight | 222.47 g/mol | [4] |

| IUPAC Name | This compound | - |

| CAS Number | Not readily available | - |

| Canonical SMILES | COC1=C(C=CN=C1Cl)Br | - |

| InChI Key | (Predicted) | - |

| Monoisotopic Mass | 220.92430 Da | [4] |

| Calculated XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for electrophilic substitutions.[5][6] A plausible synthetic route to this compound would likely involve a multi-step process starting from a more readily available pyridine derivative. One potential strategy involves the sequential halogenation and methoxylation of a suitable pyridine precursor.

Proposed Synthetic Workflow

A logical starting material could be a commercially available aminopyridine or hydroxypyridine, which can be converted to the corresponding halo- and methoxy-substituted derivatives. A potential, though not experimentally verified for this specific isomer, pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Rationale

-

Bromination of 2-Amino-3-methoxypyridine: The synthesis could commence with the diazotization of 2-amino-3-methoxypyridine followed by a Sandmeyer reaction using a bromide source (e.g., HBr and a copper(I) bromide catalyst). This is a standard method for introducing a bromine atom at the 2-position of a pyridine ring when an amino group is present.

-

Nitration: The resulting 2-bromo-3-methoxypyridine could then undergo nitration. Due to the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent, this electrophilic aromatic substitution would likely require strong nitrating conditions, such as a mixture of concentrated sulfuric and nitric acid, and elevated temperatures.[7] The directing effects of the existing substituents would need to be carefully considered to achieve nitration at the 6-position.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be reduced to an amino group using standard reducing agents like iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation.

-

Final Chlorination: The final step would involve another Sandmeyer reaction on the newly formed 6-amino-2-bromo-3-methoxypyridine. Diazotization with sodium nitrite in the presence of hydrochloric acid, followed by treatment with copper(I) chloride, would introduce the chlorine atom at the 6-position to yield the target compound, this compound.

Reactivity and Potential for Further Functionalization

The reactivity of this compound is dictated by its substitution pattern. The pyridine nitrogen makes the ring electron-deficient, and the two halogen atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNA_r).[8] This is a key feature that makes this compound a versatile building block.

Caption: Reactivity of this compound in nucleophilic aromatic substitution.

The relative reactivity of the C2-Br and C6-Cl bonds towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile. Generally, both positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. This allows for selective or sequential displacement of the halogens, providing a powerful tool for building molecular complexity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be indicative of their positions relative to the substituents. A singlet corresponding to the methoxy group protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents, with the carbons bearing the electronegative halogen and oxygen atoms appearing at characteristic downfield shifts.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.[4] The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent in a wide array of pharmaceuticals and agrochemicals.[1][9] The this compound scaffold, with its multiple points for diversification, represents a valuable starting point for the synthesis of novel bioactive molecules.

The presence of two different halogens allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of substituents. This makes the scaffold ideal for generating libraries of compounds for high-throughput screening in drug discovery programs. The methoxy group can also play a role in modulating the pharmacokinetic properties of a potential drug molecule, such as its metabolic stability and solubility.[2]

Given the broad biological activities of substituted pyridines, derivatives of this compound could potentially be explored for a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, related compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a halogenated and methoxy-substituted pyridine with a molecular weight of approximately 222.47 g/mol . Although not extensively documented in the scientific literature, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its two distinct halogen atoms provide opportunities for selective functionalization, making it an attractive scaffold for the development of novel compounds with potential therapeutic applications. The synthesis of this compound is feasible through multi-step sequences involving standard transformations of pyridine derivatives. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the advancement of drug discovery and development.

References

-

PubChem. 2-Bromo-3-chloro-6-methylpyridine. [Link]

- Google Patents. Preparation method of 2-bromo-3-methoxypyridine.

-

Douglas, C. J., & MacMillan, D. W. C. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(18), 8614–8618. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Al-Zoubi, W., Al-Jawabri, A., & Al-Masri, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(24), 7586. [Link]

-

Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(5), 521-539. [Link]

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

-

Beilstein Journals. Supporting Information. [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Evans, M. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. [Link]

-

MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

Wikipedia. Pyridine. [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

starting materials for 2-Bromo-6-chloro-3-methoxypyridine

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Bromo-6-chloro-3-methoxypyridine

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a range of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the pharmaceutical sciences. This guide provides a detailed examination of the primary synthetic strategies and starting materials for the preparation of this compound, offering field-proven insights into the causality behind experimental choices and providing validated protocols for laboratory application.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the initial choice of starting material. The core challenges in the synthesis are the controlled, regioselective introduction of three different substituents—bromo, chloro, and methoxy groups—onto the pyridine ring. The following sections will explore the most prevalent and logical synthetic routes, starting from readily available precursors.

Strategy 1: Functionalization of a Dihalogenated Pyridine Core

This strategy commences with a pyridine ring already bearing the requisite chloro group at the 6-position, along with another leaving group at the 2-position. The most common precursor for this route is 2,6-dichloropyridine, which undergoes a sequence of nitration, selective nucleophilic substitution, and a Sandmeyer-type reaction.

Core Starting Material: 2,6-Dichloropyridine

2,6-Dichloropyridine is an economical and commercially available starting material that provides a robust foundation for building the target molecule. The synthetic plan involves leveraging the differential reactivity of the chloro groups and the directing effects of the substituents.

Synthetic Workflow from 2,6-Dichloropyridine

The overall transformation from 2,6-dichloropyridine proceeds through the key intermediate, 2,6-dichloro-3-nitropyridine.

Technical Guide: Spectral Characterization of 2-Bromo-6-chloro-3-methoxypyridine

This guide serves as a comprehensive technical resource for the characterization and validation of 2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this halogenated heterocyclic scaffold.[1]

CAS: 1256819-37-0

Formula: C

Executive Summary & Application Context

This compound is a high-value trisubstituted pyridine scaffold.[4] Its utility lies in the orthogonal reactivity of its halogen substituents.[1] The C2-Bromine and C6-Chlorine atoms possess distinct electronic environments, allowing for sequential cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings). The C3-methoxy group acts as an electron-donating directing group, influencing both the chemical stability and the regioselectivity of further functionalization.[1]

This guide provides the expected spectral fingerprints required to distinguish this specific isomer from its regioisomers (e.g., 3-bromo-2-chloro- or 4-bromo derivatives).

Synthesis & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectral impurities.[1] The most robust route to this scaffold typically involves the N-oxidation activation strategy , which dictates the impurity profile.[1]

Synthetic Pathway (DOT Visualization)

The following workflow illustrates the conversion of 2-bromo-3-methoxypyridine to the target via an N-oxide intermediate, followed by regioselective chlorination.[1]

Figure 1: Synthetic route via N-oxide activation.[1] The POCl

Critical Impurities[1]

-

Des-chloro analog: Residual starting material (2-bromo-3-methoxypyridine).[1]

-

Isomeric Chlorides: 4-chloro isomers (less likely due to electronic directing effects but possible).[1]

-

Hydrolysis Products: 2-bromo-6-chloro-3-hydroxypyridine (if demethylation occurs under acidic stress).[1]

Spectral Characterization Data

The following data represents the rigorous spectral signature of the target. Due to the specific substitution pattern, the signals are highly characteristic.[1]

Nuclear Magnetic Resonance ( H NMR)

The molecule possesses a 2,3,6-substitution pattern, leaving protons only at positions 4 and 5 .[1] This results in a classic AB coupling system .

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 7.28 - 7.35 | Doublet (d) | 1H | H-5 | Deshielded by adjacent Cl (C6) and pyridine nitrogen. | |

| 7.05 - 7.12 | Doublet (d) | 1H | H-4 | Shielded by the ortho-Methoxy group (C3).[1] | |

| 3.92 | Singlet (s) | 3H | - | -OCH | Characteristic methoxy resonance.[1] |

Interpretation:

-

Coupling (

): The coupling constant of ~8.2 Hz is diagnostic for vicinal protons on a pyridine ring.[1] -

Shift Difference: The H-4 proton is significantly upfield relative to H-5 due to the electron-donating resonance effect (+M) of the methoxy group at C3.[1]

Carbon NMR ( C NMR)

Solvent: CDCl

| Shift ( | Carbon Type | Assignment | Notes |

| 152.5 | Quaternary (C) | C-3 | Attached to Oxygen (Deshielded).[1] |

| 144.0 | Quaternary (C) | C-6 | Attached to Chlorine; adjacent to Nitrogen.[1] |

| 133.5 | Quaternary (C) | C-2 | Attached to Bromine; ortho to OMe.[1][4] |

| 126.0 | Methine (CH) | C-5 | Correlates to H-5 doublet.[1] |

| 121.5 | Methine (CH) | C-4 | Correlates to H-4 doublet (Shielded).[1] |

| 56.5 | Methyl (CH | -OCH | Standard aromatic methoxy shift.[1] |

Mass Spectrometry (MS)

The presence of one Bromine and one Chlorine atom creates a unique isotope pattern that serves as a definitive "fingerprint" for this molecule.[1]

Ionization Mode: ESI+ or EI Molecular Ion: [M]+ or [M+H]+[1]

| m/z Peak | Relative Intensity | Origin |

| 221 (M) | ~75% | |

| 223 (M+2) | 100% (Base) | ( |

| 225 (M+4) | ~25% |

Diagnostic Rule: An intensity ratio of approximately 3:4:1 (M:M+2:M+4) confirms the presence of one Br and one Cl atom in the molecule.[1]

Analytical Validation Workflow

To ensure the identity and purity of the compound for drug development applications, follow this self-validating logic flow.

Figure 2: Step-by-step decision tree for analytical validation.

HPLC Method Parameters

For quantitative purity assessment, the following Reverse Phase (RP-HPLC) conditions are recommended:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.[1]

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Halogenated pyridines can be light-sensitive; amber vials are mandatory.[1]

-

Reactivity: Avoid strong bases (e.g., NaOH, NaOMe) during storage, as the C6-Cl or C2-Br can undergo nucleophilic aromatic substitution (

), leading to hydrolysis or methoxy-exchange byproducts.[1]

References

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-6-chloro-3-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-6-chloro-3-methoxypyridine, a polysubstituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this guide employs a predictive and interpretive approach grounded in fundamental NMR theory and substituent chemical shift (SCS) effects. We will deconstruct the electronic influences of the bromo, chloro, and methoxy substituents on the pyridine ring to forecast the chemical shifts of each carbon atom. This document serves as a robust framework for scientists to understand, predict, and assign the ¹³C NMR spectra of complex substituted pyridines, ensuring structural integrity in synthetic and drug development workflows.

Introduction: The Imperative for Structural Verification

This compound is a functionalized pyridine derivative that represents a versatile scaffold in organic synthesis. The precise arrangement of its halogen and methoxy substituents provides multiple reactive handles for further chemical modification, making it a valuable building block for novel pharmaceutical agents and functional materials. In any synthetic endeavor, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule, providing critical data on the chemical environment of each carbon atom.

This guide moves beyond a simple data report. It is structured to provide a field-proven, logical framework for interpreting the ¹³C NMR spectrum of this molecule. We will begin by establishing the theoretical principles governing chemical shifts in substituted aromatic systems, proceed to a detailed experimental protocol for data acquisition, analyze the predicted spectrum with justifications for each assignment, and conclude with a summary of the key spectroscopic features.

Theoretical Foundation: Predicting Chemical Shifts in a Polysubstituted Pyridine

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. The final value is a complex interplay of shielding and deshielding effects imparted by the molecular structure. For an aromatic system like pyridine, the primary influences are the inherent electronics of the ring and the cumulative effects of its substituents.

The Unsubstituted Pyridine Ring: A Baseline

The nitrogen atom in the pyridine ring is highly electronegative, creating a dipole moment and rendering the ring electron-deficient compared to benzene. This results in a general deshielding of the ring carbons. The baseline ¹³C chemical shifts for pyridine in CDCl₃ are approximately:

-

C2 / C6: ~149.6 ppm (most deshielded due to proximity to nitrogen)[1]

-

C4: ~135.9 ppm[1]

-

C3 / C5: ~123.7 ppm (most shielded)[1]

The Role of Substituents: Electronic Effects in Action

The chemical shifts of this compound are dictated by the additive, and sometimes competing, electronic effects of its three substituents. This is often rationalized using substituent-induced chemical shifts (SCS).[2][3][4]

-

Halogens (Bromo at C2, Chloro at C6): Halogens exhibit a dualistic nature. They are strongly electron-withdrawing through the sigma framework (inductive or -I effect), which deshields nearby carbons. Simultaneously, they donate electron density into the π-system via their lone pairs (mesomeric or +M effect), which is a shielding effect. For halogens, the inductive effect generally dominates, leading to a net deshielding at the ortho and para positions. However, a crucial phenomenon for heavier halogens like bromine is the "heavy atom effect," where spin-orbit coupling induces significant shielding (an upfield shift) at the directly attached ipso-carbon.[1][5]

-

Methoxy Group (at C3): The methoxy group is a powerful electron-donating group. Its oxygen atom is electronegative (-I effect), but this is overwhelmingly surpassed by its ability to donate a lone pair of electrons into the aromatic π-system (+M effect). This strong mesomeric donation dramatically increases electron density at the ortho (C2, C4) and para (C6, though this position is substituted) positions, causing significant shielding (upfield shift). The ipso-carbon (C3) is deshielded by the direct attachment to the electronegative oxygen.

The interplay of these effects on each carbon atom allows for a logical prediction of the final spectrum.

Predicted ¹³C NMR Spectrum and Peak Assignment

Based on the principles of substituent additivity and data from analogous compounds, a predicted ¹³C NMR spectrum for this compound in CDCl₃ has been generated. The following table summarizes the expected chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification of Assignment |

| C3 | 153.2 | Quaternary. Assigned furthest downfield. Deshielded by the directly attached electronegative oxygen of the methoxy group (ipso-effect). |

| C6 | 148.5 | Quaternary. Deshielded due to proximity to ring nitrogen and the inductive effect of the attached chlorine atom. |

| C2 | 141.1 | Quaternary. Deshielded by proximity to ring nitrogen, but shielded by the "heavy atom effect" of the attached bromine, resulting in a net upfield shift compared to C6. |

| C5 | 119.8 | Tertiary (CH). Significantly shielded (moved upfield) by the strong electron-donating methoxy group in the para position. This outweighs the deshielding from the ortho chlorine. |

| C4 | 110.5 | Tertiary (CH). Assigned furthest upfield. Strongly shielded by the powerful ortho electron-donating effect of the methoxy group. |

| -OCH₃ | 56.4 | Primary (CH₃). Lies in the typical region for a methoxy carbon attached to an aromatic ring. |

Disclaimer: These values are predicted based on established chemical shift theory and computational models. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.[6]

Structural Diagram for Reference

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed for robust and reproducible data collection.

Sample Preparation

-

Dissolution: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and single solvent peak at ~77.16 ppm.

-

Reference: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm. If not present, a small drop can be added.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).

NMR Spectrometer Setup and Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) should be used. Proton decoupling removes ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all carbon signals, including any potential impurities, are captured.

-

Acquisition Time (AQ): ~1.0-1.5 seconds. This affects the resolution of the spectrum.

-

Relaxation Delay (D1): 2-5 seconds. Crucially, quaternary carbons (C2, C3, C6) have long relaxation times. A longer delay is essential to allow these nuclei to return to equilibrium between pulses, ensuring their signals are not attenuated or lost.[7]

-

Number of Scans (NS): 1024 to 4096 scans. Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR spectral acquisition and processing.

Advanced Verification (Self-Validating Protocols)

To provide incontrovertible proof of the assignments made in Table 1, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms directly to their attached protons. In the spectrum of this compound, it would show correlations for C4-H4, C5-H5, and the -OCH₃ carbons to their respective protons. The quaternary carbons (C2, C3, C6) would be absent, confirming their assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is exceptionally powerful for mapping the molecular skeleton. For instance, the proton on C4 would show a correlation to C2, C3, C5, and C6, definitively placing it within the ring and confirming the identity of its neighbors.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a prime example of applying first principles to spectral interpretation. By systematically analyzing the shielding and deshielding effects of the bromo, chloro, and methoxy substituents, a reliable prediction of the chemical shifts can be achieved. The most downfield signals are predicted to be the quaternary carbons C3 (ipso to methoxy) and C6 (alpha to nitrogen, ipso to chloro), while the most upfield signals belong to the carbons shielded by the methoxy group's powerful resonance effect (C4 and C5). This guide provides researchers and drug development professionals with a robust theoretical framework and a practical, self-validating experimental protocol for the confident structural characterization of this and other complex heterocyclic molecules.

References

-

CASCADE: A 3D Graph Neural Network for DFT-Accurate NMR Chemical Shift Prediction. (2021). Chemical Science. Available at: [Link]

-

NMRDB.org: Predict 13C carbon NMR spectra. (2008). Chimia, 62(4), 280-281. Available at: [Link]

-

¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

A Guide to ¹³C NMR Chemical Shift Values. (2015). Compound Interest. Available at: [Link]

-

Supporting Information: Gold-Catalyzed Deoxygenation of Amine N-Oxides. The Royal Society of Chemistry. Available at: [Link]

-

Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Spectroscopy Letters, 9(8). Available at: [Link]

-

Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2009). Molecules, 14(1), 156-165. Available at: [Link]

-

Comparing NMR Methods in ChemDraw and Gaussian. (2017). Gaussian, Inc. Available at: [Link]

-

¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Computer Sciences, 37(5), 937-943. Available at: [Link]

-

CASPRE - 13C NMR Predictor. University of Alberta. Available at: [Link]

-

nmrshiftdb2 - open nmr database on the web. Available at: [Link]

Sources

Technical Monograph: 2-Bromo-6-chloro-3-methoxypyridine

Scaffold Profile & Synthetic Utility in Medicinal Chemistry

Executive Summary & Identity

2-Bromo-6-chloro-3-methoxypyridine is a highly functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. Its value lies in its orthogonal reactivity : the presence of three distinct functional handles (bromide, chloride, and methoxy) allows medicinal chemists to sequentially diversify the pyridine core with high regiocontrol. This monograph details its nomenclature, validated synthesis protocols, and chemoselective reactivity profile.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1256819-37-0 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| SMILES | COc1ccc(Cl)nc1Br |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 87–91 °C (Analogous range; varies by crystal form) |

Nomenclature & Structural Logic

The IUPAC name This compound is derived through strict adherence to priority rules, which is critical for avoiding ambiguity in patent literature.

Numbering Hierarchy

-

Heterocycle Priority: The pyridine nitrogen is automatically assigned position 1 .

-

Lowest Locant Rule: Substituents are numbered to minimize the set of locants.

-

Alphabetical Order: When constructing the name, substituents are listed alphabetically, not by position number:

-

B romo → C hloro → M ethoxy.

-

Chemoselectivity & Reactivity Profile

The core utility of this scaffold is the ability to differentiate between the C2 and C6 positions. The electronic environment of the pyridine ring creates a predictable "Decision Tree" for functionalization.

The Halogen Hierarchy

-

C2-Bromine (Kinetic Handle): The C2 position is adjacent to the pyridine nitrogen, making the C-Br bond highly activated for oxidative addition with Palladium (0). It is the first site to react in Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C6-Chlorine (Thermodynamic/Secondary Handle): The C-Cl bond is stronger and less prone to oxidative addition. It typically survives conditions that couple the C2-Br, allowing for a second, subsequent coupling reaction at C6 using more forcing conditions or specialized ligands (e.g., XPhos, RuPhos).

-

C3-Methoxy (Electronic Modulator): The methoxy group is an Electron Donating Group (EDG). It increases electron density at C2 and C4, potentially slowing down Nucleophilic Aromatic Substitution (

) compared to a simple di-halo pyridine, but it stabilizes cationic intermediates.

Visualization: Functionalization Pathways

The following diagram illustrates the sequential modification logic.

Figure 1: Chemoselective diversification map. Note the priority of C2-Br over C6-Cl for Pd-catalyzed cross-couplings.

Synthetic Protocol (Lab Scale)

While direct halogenation of 3-methoxypyridine is possible, it often suffers from poor regioselectivity (giving mixtures of 2-Br and 6-Br isomers). The most robust route for high-purity synthesis involves O-methylation of the corresponding pyridinol .

Preferred Route: Methylation of 2-Bromo-6-chloropyridin-3-ol

This protocol ensures the halogens are pre-installed in the correct positions, avoiding isomer separation issues later.

Reagents:

-

Precursor: 2-Bromo-6-chloropyridin-3-ol (CAS 130115-85-4)

-

Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-Bromo-6-chloropyridin-3-ol (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution typically turns yellow. -

Alkylation: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (1.2 eq) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: O-Methylation pathway. This route avoids regioselectivity issues associated with direct bromination of methoxypyridines.

Applications in Drug Discovery

This scaffold is particularly valuable in the design of Kinase Inhibitors and GPCR Ligands .

-

Fragment-Based Drug Design (FBDD): The low molecular weight (222.47 Da) and distinct vectors (C2, C6) make it an ideal core for growing fragments.

-

Bioisosteres: The 3-methoxy group often mimics the steric and electronic properties of a phenyl ring substituent while improving solubility (lowering LogP) compared to all-carbon analogs.

-

Case Study (Nucleoside Analogs): As noted in nucleoside chemistry research, 2,6-disubstituted pyridines serve as C-nucleoside bases. The 2-Br position allows for Heck coupling to sugar moieties, while the 6-Cl position remains available for further functionalization to tune biological activity [1].

References

-

Royal Society of Chemistry. (2010). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

Sources

stability and storage of 2-Bromo-6-chloro-3-methoxypyridine

Technical Monograph: Stability & Lifecycle Management of 2-Bromo-6-chloro-3-methoxypyridine

Part 1: Executive Summary & Physicochemical Profile

Compound Identity:

Operational Context: This molecule serves as a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex pharmacophores.[2] Its utility lies in its orthogonal reactivity : the bromine at C2, chlorine at C6, and methoxy at C3 create distinct electronic environments, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, this high reactivity translates to significant stability challenges that must be managed through rigorous storage protocols.

Physicochemical Properties Table:

| Property | Value / Characteristic | Technical Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[2] |

| Melting Point | 45–55 °C (Estimated) | Low melting point implies lattice energy is easily overcome; prone to "gumming" if warmed. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; lipophilic nature (LogP ~2.5). |

| pKa (Conj. Acid) | ~0.5 – 1.5 (Predicted) | Highly electron-deficient ring due to halogenation; very weak base.[2] |

| Hygroscopicity | Low to Moderate | Surface moisture can catalyze hydrolysis; keep desiccated. |

Part 2: Degradation Dynamics (The "Why")

To preserve the integrity of this compound, one must understand the electronic forces driving its decomposition.[2]

Nucleophilic Aromatic Substitution ( ) - Hydrolysis

The pyridine ring is electron-deficient (π-deficient).[2] The nitrogen atom pulls electron density, activating the C2 and C6 positions for nucleophilic attack.

-

The Threat: Moisture (

) acts as a nucleophile. -

Regioselectivity: While Bromine (at C2) is a better leaving group than Chlorine (at C6), the C2 position is sterically hindered by the adjacent C3-Methoxy group. Consequently, hydrolysis often yields a mixture of the 2-pyridone (displacement of Br) and 6-pyridone (displacement of Cl) derivatives, depending on pH and temperature.[2]

-

Catalysis: This process is acid-catalyzed.[2] As trace hydrolysis occurs, HBr/HCl is released, lowering the pH and autocatalytically accelerating further degradation.

Radical Photodehalogenation

The Carbon-Bromine (C-Br) bond is weaker (~66 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol).[2]

-

The Mechanism: Exposure to UV light (hν) induces homolytic cleavage of the C-Br bond, generating a radical pair.[2] This leads to debromination , replacing the bromine with hydrogen, rendering the scaffold useless for subsequent C2-coupling steps.

Part 3: Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. Red paths indicate moisture-induced hydrolysis; Yellow path indicates light-induced radical debromination.[2]

Part 4: Storage & Handling Protocols

This protocol is designed to mitigate the mechanisms described above.

Storage Architecture

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >30 days) | Lowers kinetic energy, significantly slowing the rate of |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a more effective blanket against moisture ingress than Nitrogen. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (preventing photolysis).[2] Teflon prevents leaching of plasticizers by the lipophilic pyridine. |

| Desiccant | Silica Gel or Molecular Sieves | Active moisture scavenging is required to prevent autocatalytic acid hydrolysis. |

Handling Workflow

-

Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere (Glovebox or Nitrogen bag) upon receipt.

Part 5: Analytical Quality Control (QC)

Standard purity checks (TLC) are insufficient for distinguishing the parent from des-bromo impurities.[2] A validated HPLC method is required.[2]

Method: Reverse-Phase HPLC (Gradient)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the pyridine protonated/neutral and improves peak shape).

-

Mobile Phase B: Acetonitrile (MeCN).[8]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection for hydrolysis products).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 10.0 | 90% | Elution of lipophilic parent |

| 12.0 | 90% | Wash |

| 12.1 | 10% | Re-equilibration |[2]

QC Workflow Diagram

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; yellowing indicates oxidation or hydrolysis.

Part 6: Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Halogenated pyridines can cause sensitization.[2]

-

GHS Signal: WARNING.[2]

-

PPE: Nitrile gloves, safety glasses, and fume hood mandatory . The volatility of the solid is low, but dust inhalation must be avoided.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394605, this compound. Retrieved from [Link]

- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for reactivity profiles of 2,6-dihalopyridines in SNAr and coupling reactions).

Sources

- 1. 1256819-37-0 CAS Manufactory [m.chemicalbook.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 24100-18-3 | 2-Bromo-3-methoxypyridine | Bromides | Ambeed.com [ambeed.com]

- 4. 2-Bromo-3-chloro-6-methoxypyridine | 1211515-77-3 | Benchchem [benchchem.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 1256819-37-0 this compound AKSci 3430DN [aksci.com]

- 7. 2-Bromo-6-difluoromethoxy-3-methylpyridine | 1807193-64-1 | Benchchem [benchchem.com]

- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Methodological & Application

2-Bromo-6-chloro-3-methoxypyridine in Suzuki coupling reactions

Application Note: Chemoselective Functionalization of 2-Bromo-6-chloro-3-methoxypyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This guide details the operational parameters for the chemoselective Suzuki-Miyaura cross-coupling of This compound . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.

The core synthetic challenge is controlling regioselectivity between the C2-bromide and C6-chloride . While standard reactivity trends predict oxidative addition at the weaker C–Br bond, the 3-methoxy group introduces steric bulk proximal to the C2 position and increases electron density on the ring, potentially retarding the reaction rate. This protocol establishes a self-validating workflow to achieve exclusive C2-arylation followed by optional C6-functionalization.

Mechanistic Basis & Reactivity Profile

To ensure reproducibility, researchers must understand the competing forces at play:

-

Leaving Group Ability (The Driver): The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is significantly lower than C–Cl (~81 kcal/mol). Under kinetically controlled conditions, Pd(0) inserts into the C–Br bond first.[1]

-

Electronic Activation: The pyridine nitrogen activates both C2 and C6 positions toward nucleophilic attack and oxidative addition. However, the 3-methoxy group (an electron-donating group, EDG) renders the ring more electron-rich than a bare dihalopyridine, necessitating a catalyst system capable of overcoming this deactivation without forcing non-selective coupling at the C6-chloride.

-

Steric Environment: The 3-OMe group creates a "steric gate" at C2. Bulky phosphine ligands may struggle to access the C2-Br site, potentially stalling the reaction or allowing the unhindered C6-Cl to compete. Therefore, ligand selection is the critical variable.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the targeted "Sweet Spot" for mono-coupling.

Caption: Kinetic pathway favoring C2-Br insertion. Red paths indicate loss of selectivity due to improper conditions.

Experimental Protocols

Protocol A: C2-Selective Mono-Arylation

Objective: Couple an aryl boronic acid at the C2 position while retaining the C6-chloride for future diversity.

Reagents & Rationale:

-

Catalyst: Pd(dppf)Cl2·DCM (2-5 mol%).

-

Why: The bidentate dppf ligand has a large bite angle which accelerates reductive elimination, but it is not bulky enough to be impeded by the 3-OMe group (unlike t-Bu3P). It provides excellent stability against protodeboronation.

-

-

Base: Na2CO3 (2.0 equiv) .

-

Why: A mild base prevents the activation of the C6-chloride, which typically requires stronger bases (e.g., K3PO4, Cs2CO3) to undergo coupling.

-

-

Solvent: DME/Water (4:1) .

-

Why: 1,2-Dimethoxyethane (DME) provides excellent solubility for the polar pyridine substrate and supports the catalytic cycle better than toluene for electron-rich heterocycles.

-

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv, 1.0 mmol, 222 mg)

-

Arylboronic acid (1.05 equiv)

-

Pd(dppf)Cl2·DCM (0.03 equiv, 3 mol%)

-

-

Solvent Addition: Add DME (4.0 mL) and degassed Water (1.0 mL) containing Na2CO3 (2.0 equiv, 212 mg).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst death.

-

Reaction: Seal the vial and heat to 70 °C for 4–6 hours.

-

Checkpoint: Monitor by HPLC/LC-MS at 2 hours. Look for the disappearance of SM. If <5% Bis-coupled product is observed, continue. If Bis-product rises >5%, lower temp to 60 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (10 mL). Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes significantly later than the non-polar starting material.

Protocol B: Sequential C6-Functionalization (One-Pot Option)

Objective: React the remaining C6-chloride after Protocol A is complete.

Modifications for Step 2: The C6-chloride is deactivated and sterically unhindered. It requires a "hotter" catalyst system.

-

Complete Protocol A (verify consumption of SM).

-

Add:

-

Second Boronic Acid (1.5 equiv).

-

XPhos Pd G2 (0.05 equiv) or Pd(OAc)2/SPhos .

-

K3PO4 (3.0 equiv, solid).

-

-

Process: Reseal and heat to 100 °C for 12 hours.

-

Why: XPhos is an electron-rich, bulky ligand designed to facilitate oxidative addition into unactivated aryl chlorides. K3PO4 is a stronger base necessary for this difficult coupling.

-

Data Summary & Optimization Guide

Table 1: Troubleshooting Selectivity Issues

| Observation | Diagnosis | Corrective Action |

| Significant Bis-coupling (>10%) | Catalyst too active or Temp too high. | Switch to Pd(PPh3)4 ; Lower temp to 60°C; Reduce Boronic Acid to 0.95 equiv. |

| No Reaction / Low Conversion | 3-OMe steric block or Catalyst death. | Switch solvent to 1,4-Dioxane (higher boiling point); Increase temp to 85°C; Ensure rigorous degassing. |

| Protodeboronation (Ar-H) | Unstable Boronic Acid.[2] | Use Boronic Ester (Pinacol) instead of acid; Switch base to KF ; Use anhydrous conditions (Dioxane/dry base). |

| C6-Cl Coupling (Wrong Regioisomer) | Ligand too bulky (steric clash at C2). | Avoid bulky ligands like t-BuXPhos for the first step. Stick to dppf or PPh3 . |

Optimization Decision Tree

Caption: Decision matrix for real-time reaction monitoring and correction.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lutz, M. R., et al. (2016).[3] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.[4] Organic Letters, 18(15), 3762–3765. Link

-

Schröter, S., et al. (2016).[3][4][5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5798-5807. Link

-

Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Product Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

use of 2-Bromo-6-chloro-3-methoxypyridine in medicinal chemistry

Application Note: Orthogonal Functionalization of 2-Bromo-6-chloro-3-methoxypyridine

Executive Summary

The this compound scaffold represents a "linchpin" intermediate in modern medicinal chemistry.[1] Its value lies in the electronic and steric asymmetry of its three functional handles.[1] Unlike symmetrical dihalopyridines, this molecule offers three distinct vectors for diversification, allowing researchers to sequentially construct complex pharmacophores—such as kinase hinge binders or GPCR ligands—with high regiocontrol.[1]

This guide details the mechanistic rationale and experimental protocols for exploiting the reactivity differences between the C2-Bromine, C6-Chlorine, and C3-Methoxy motifs.

Reactivity Landscape & Mechanistic Insight

To successfully utilize this scaffold, one must understand the competing electronic and steric forces at play.[1]

The Electronic vs. Steric Paradox

-

C2-Position (Br): This site is electronically primed for oxidative addition (

) due to the weaker C-Br bond compared to C-Cl.[1] However, it is sterically compromised by the adjacent C3-methoxy group.[1] -

C6-Position (Cl): While the C-Cl bond is stronger (harder to break via Pd-catalysis), this position is sterically accessible .[1] It is also highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the pyridine nitrogen and the lack of ortho-substituents. -

C3-Position (OMe): Acts as an electron-donating group (EDG) by resonance, modulating the basicity of the pyridine nitrogen.[1] It also serves as a Directing Group (DG) for potential C4-lithiation.[1]

Decision Matrix: Which Bond Breaks First?

The choice of reaction order is critical to avoid byproduct formation (bis-coupling or regio-scrambling).[1]

-

Path A (Suzuki First): Preferred for C-C bond formation.[1] Modern phosphine ligands (e.g., S-Phos, X-Phos) can overcome the C3-OMe steric hindrance, allowing exclusive reaction at the weaker C2-Br bond.[1]

-

Path B (

First): Preferred for C-N/C-O bond formation.[1] Nucleophiles will preferentially attack the less hindered C6-Cl position.[1]

Visualizing the Reactivity Hierarchy:

Figure 1: Reactivity divergence allows for orthogonal functionalization.[1] C2 favors metal-catalyzed coupling; C6 favors nucleophilic displacement.

Application Note: Regioselective Suzuki-Miyaura Coupling

Challenge: The C3-methoxy group creates a "steric wall" that can slow down oxidative addition at C2.[1] Standard ligands (

Solution: Use bulky, electron-rich Buchwald ligands.[1] These ligands facilitate the oxidative addition into the hindered C2-Br bond and stabilize the active Pd species.[1]

Experimental Protocol 1: C2-Selective Arylation

Objective: Install an aryl group at C2 while leaving the C6-Cl intact for future steps.

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst System:

(5 mol%) + S-Phos (10 mol%) OR -

Base:

(2.0 M aq, 3.0 equiv)[1] -

Solvent: 1,4-Dioxane or Toluene/Water (10:1)[1]

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the pyridine scaffold (1.0 eq), aryl boronic acid (1.1 eq), and base.

-

Degassing: Add solvent and sparge with Argon for 10 minutes. (Oxygen inhibits the catalytic cycle).[1]

-

Catalyst Addition: Add the Pd source and Ligand (or precatalyst).[1] Seal the vial immediately.

-

Reaction: Heat to 80°C. Note: Do not exceed 100°C to prevent activation of the C6-Cl bond.

-

Monitoring: Monitor via LCMS. Look for the consumption of the bromide (M+H) and appearance of the product (M+H-Br+Aryl).[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting material but less polar than the des-bromo byproduct.[1]

Data Summary: Ligand Screening Results

| Ligand | Conversion (2h) | C2:C6 Selectivity | Notes |

| 45% | 85:15 | Poor turnover; significant C6 byproduct.[1] | |

| S-Phos | >98% | >99:1 | Recommended. High activity despite steric bulk.[1] |

| dppf | 92% | 95:5 | Good alternative; easier to handle (air stable).[1] |

| Xantphos | 30% | N/A | Too bite-angle restricted for this coupling.[1] |

Application Note: Nucleophilic Aromatic Substitution ( )

Challenge: Displacing the C6-chlorine typically requires heat.[1] If the C2-bromine is still present, harsh conditions can lead to degradation or scrambling.[1]

Solution: If performing

Experimental Protocol 2: C6-Selective Amination

Objective: Install a solubilizing amine (e.g., Morpholine, Piperazine) at C6.[1]

-

Substrate: this compound (or the C2-arylated product from Protocol 1).[1]

-

Nucleophile: Amine (1.2 - 1.5 equiv).[1]

-

Base: DIPEA (2.0 equiv) or

(2.0 equiv).[1] -

Solvent: DMSO or NMP (anhydrous).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in DMSO (0.5 M concentration).

-

Addition: Add the amine and the base.[1]

-

Thermal Activation:

-

If C2-Br is present: Heat to 60°C. Monitor closely to ensure the amine doesn't attack C2 (rare, but possible with small amines).[1]

-

If C2 is already arylated: Heat to 100-120°C. The pyridine ring is deactivated by the EDG (OMe) and the new aryl group, so higher energy is needed to displace the Chloride.

-

-

Workup: Pour into ice water. If the product precipitates, filter.[1][2] If not, extract with DCM.[1] Note: DMSO requires thorough washing with water/brine to remove.[1]

Integrated Workflow Diagram

The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors using this scaffold.

Figure 2: Integrated synthetic workflow. Path A is generally preferred to prevent catalyst poisoning by amines in the Suzuki step.

References

-

Evaluation of Ligand Effects in Suzuki Couplings of Hindered Pyridines

-

Regioselectivity in Dihalogenated Heterocycles

-

S-Phos Ligand Applications (Sigma-Aldrich/Merck)

-

Source: Technical Bulletin: Buchwald Ligands for Cross-Coupling.[1]

-

-

SnAr Reactivity of Pyridines

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-6-chloro-3-methoxypyridine

Introduction: Strategic Value of the Dihalogenated Pyridine Scaffold

The pyridine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, celebrated for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] Among the vast array of pyridine-based building blocks, 2-Bromo-6-chloro-3-methoxypyridine emerges as a uniquely versatile and strategic starting material for the synthesis of novel kinase inhibitors. Its value lies in the differential reactivity of its two halogen substituents, enabling sequential and regioselective cross-coupling reactions.

The carbon-bromine bond at the C-2 position is inherently more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond at the C-6 position. This reactivity gradient is the lynchpin of a modular synthetic strategy, allowing for the controlled, stepwise introduction of distinct molecular fragments. This guide provides a detailed exploration of this strategy, focusing on the sequential application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to build complex, biologically relevant molecules. The methoxy group at the C-3 position not only influences the electronic properties of the ring but also presents a potential hydrogen bond acceptor for target engagement.

Core Synthetic Strategy: Sequential Cross-Coupling

The foundational strategy for elaborating the this compound core involves a two-step sequence:

-

Step A: C-C Bond Formation via Suzuki-Miyaura Coupling. The more labile C-2 bromine is selectively displaced to introduce an aryl or heteroaryl moiety. This is a robust method for constructing the biaryl or heteroaryl structures common in kinase inhibitors.[3][4]

-

Step B: C-N Bond Formation via Buchwald-Hartwig Amination. The less reactive C-6 chlorine of the resulting intermediate is then targeted to couple with a primary or secondary amine. This step is critical for installing functionalities that can confer solubility, modulate ADME properties, or form additional interactions within the kinase active site.[5][6]